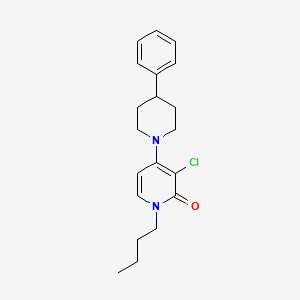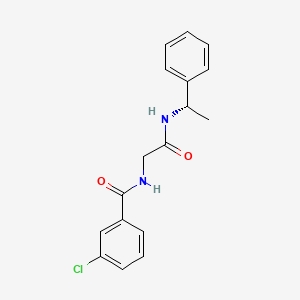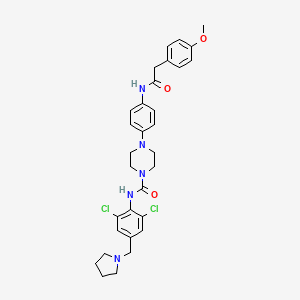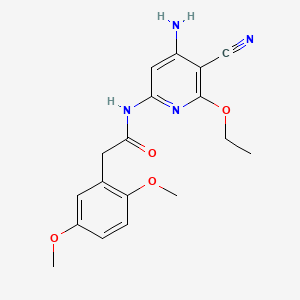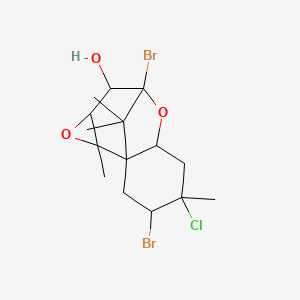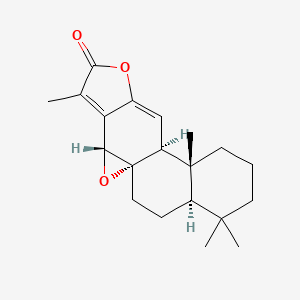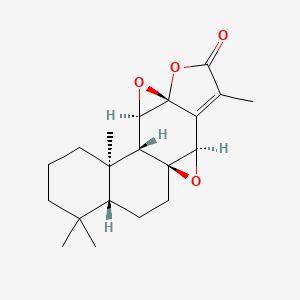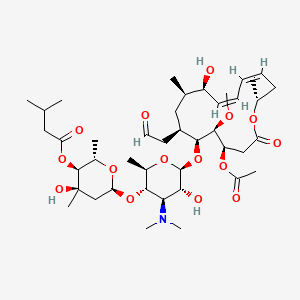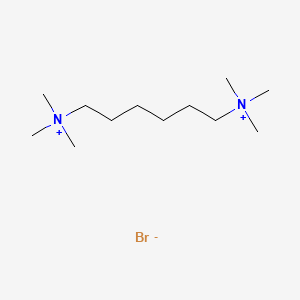
Hexamethonium bromide
Übersicht
Beschreibung
Hexamethonium bromide is a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic receptor antagonist. It primarily affects the autonomic ganglia by binding to the nicotinic acetylcholine receptors, thereby inhibiting the transmission of nerve impulses . This compound has been historically used in the treatment of hypertension and other disorders of the peripheral nervous system .
Wissenschaftliche Forschungsanwendungen
Hexamethonium-Bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Nicotin-Acetylcholinrezeptoren betreffen.
Biologie: Wird in Studien zur Funktion des autonomen Nervensystems und zur Neurotransmission eingesetzt.
Medizin: Wurde historisch zur Behandlung von Bluthochdruck und anderen Erkrankungen des peripheren Nervensystems eingesetzt. Derzeit wird es als Forschungswerkzeug verwendet, um die Auswirkungen von Ganglienblockern zu untersuchen.
5. Wirkmechanismus
Hexamethonium-Bromid entfaltet seine Wirkung, indem es die neuronalen Nicotin-Acetylcholinrezeptoren (nAChRs) blockiert, die sich in den autonomen Ganglien befinden. Diese Blockade hemmt die Übertragung von Nervenimpulsen sowohl im sympathischen als auch im parasympathischen Nervensystem. Die Verbindung wirkt in erster Linie, indem sie die Ionenpore des Rezeptors blockiert, anstatt mit Acetylcholin um die Bindungsstelle zu konkurrieren .
Ähnliche Verbindungen:
Decamethonium-Bromid: Ein weiterer Ganglienblocker mit ähnlichen Eigenschaften, aber unterschiedlicher Molekülstruktur.
Mecamylamin-Hydrochlorid: Ein nicht-selektiver Nicotinrezeptor-Antagonist mit breiteren Anwendungen in Forschung und Medizin.
Trimethaphan-Camsylat: Ein Ganglienblocker, der zur Behandlung von hypertensiven Notfällen eingesetzt wird
Einzigartigkeit von Hexamethonium-Bromid: Hexamethonium-Bromid ist einzigartig durch seine spezifische Wirkung auf die Nicotin-Acetylcholinrezeptoren in den autonomen Ganglien. Im Gegensatz zu anderen Ganglienblockern wirkt es nicht auf die Muscarin-Acetylcholinrezeptoren oder die Nicotinrezeptoren an der Skelett-neuromuskulären Verbindung .
Wirkmechanismus
Target of Action
Hexamethonium bromide primarily targets the neuronal acetylcholine receptor subunit alpha-2 (nAChR) . These receptors are located in autonomic ganglia and play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems .
Mode of Action
This compound acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Biochemical Pathways
By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream effects of these systems, leading to various physiological changes.
Result of Action
The organ system and adverse effects of ganglion blockers like this compound are due to the parasympathetic and sympathetic stimuli blockage at preganglionic sites . Side-effects include combined sympatholytic (e.g., orthostatic hypotension and sexual dysfunction) and parasympatholytic (e.g., constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, dry mouth (xerostomia)) effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound can cross the blood-brain barrier only at high doses .
Biochemische Analyse
Biochemical Properties
Hexamethonium bromide preferentially blocks nicotinic receptors at autonomic ganglia . It interacts with the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia . Its action on these receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Cellular Effects
By blocking the neuronal nicotinic receptors in autonomic ganglia, this compound inhibits both the sympathetic and parasympathetic nervous systems . This blockade leads to various effects on cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the neuronal nicotinic receptors in autonomic ganglia . This binding blocks the ion pore of the receptor, thereby inhibiting the transmission of signals in the autonomic ganglia . This does not involve competition with the binding site for acetylcholine .
Temporal Effects in Laboratory Settings
It is known that it can cross the blood-brain barrier only at high doses .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate sympathetic activity and blood pressure in spontaneously hypertensive rats . The effects of this compound vary with different dosages, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
It is known that it is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier .
Transport and Distribution
It is known that it can cross the blood-brain barrier only at high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexamethonium bromide can be synthesized through the reaction of hexamethylenediamine with methyl bromide. The reaction typically involves the following steps:
- The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
- The product is then purified through recrystallization to obtain pure this compound .
Hexamethylenediamine: is reacted with in a solvent such as ethanol.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Reaktionstypen: Hexamethonium-Bromid unterliegt aufgrund des Vorhandenseins von Bromid-Ionen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Hexamethonium-Bromid kann mit Nukleophilen wie Hydroxid-Ionen reagieren, um Hexamethonium-Hydroxid zu bilden.
Oxidationsreaktionen: Unter oxidativen Bedingungen kann Hexamethonium-Bromid in seine entsprechenden N-Oxid-Derivate umgewandelt werden.
Reduktionsreaktionen: Die Reduktion von Hexamethonium-Bromid kann zur Bildung von Hexamethylendiamin führen.
Hauptprodukte:
Hexamethonium-Hydroxid: Wird durch Substitutionsreaktionen mit Hydroxid-Ionen gebildet.
N-Oxid-Derivate: Werden durch Oxidationsreaktionen gebildet.
Hexamethylendiamin: Wird durch Reduktionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Decamethonium Bromide: Another ganglionic blocker with similar properties but different molecular structure.
Mecamylamine Hydrochloride: A non-selective nicotinic receptor antagonist with broader applications in research and medicine.
Trimethaphan Camsylate: A ganglionic blocker used in the management of hypertensive emergencies
Uniqueness of Hexamethonium Bromide: this compound is unique due to its specific action on the nicotinic acetylcholine receptors in the autonomic ganglia. Unlike other ganglionic blockers, it does not affect the muscarinic acetylcholine receptors or the nicotinic receptors at the skeletal neuromuscular junction .
Eigenschaften
CAS-Nummer |
55-97-0 |
|---|---|
Molekularformel |
C12H30BrN2+ |
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;bromide |
InChI |
InChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
GBXQPDCOMJJCMJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
55-97-0 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
60-26-4 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
>54.3 [ug/mL] (The mean of the results at pH 7.4) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hexamethonium bromide?
A1: this compound acts primarily as a ganglion-blocking agent, preferentially blocking the transmission of nerve impulses through autonomic ganglia []. It demonstrates a stronger affinity for blocking the nicotinic acetylcholine receptors at these ganglia compared to muscarinic receptors [, ].
Q2: How does this compound affect blood pressure?
A2: this compound can induce a fall in blood pressure, primarily due to its ganglion-blocking action. This effect is observed in both normotensive and hypertensive individuals [, ]. Specifically, it blocks the transmission of sympathetic nerve impulses, leading to a reduction in peripheral vascular resistance and cardiac output [, ]. This effect is often accompanied by postural hypotension [, ].
Q3: Can this compound influence the release of adrenaline from the adrenal glands?
A4: Research suggests that this compound can indirectly trigger the release of adrenaline (epinephrine) from the adrenal medulla []. This effect is likely a reflex response to the initial fall in blood pressure induced by the drug. This adrenaline release can partially counteract the hypotensive effect of the drug [].
Q4: How does this compound impact temperature regulation in the body?
A5: Studies indicate that this compound can cause a fall in body temperature, especially in environments with moderately low temperatures []. This effect is attributed to increased heat loss due to peripheral vasodilation, primarily in the skin [].
Q5: What is the chemical structure of this compound?
A6: this compound is a bis-quaternary ammonium compound. Its chemical name is α:ω‐hexamethyldiaminohexane dibromide [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H30Br2N2. Its molecular weight is 362.2 g/mol.
Q7: How does the structure of this compound relate to its ganglion-blocking activity?
A8: The presence of two quaternary ammonium groups linked by a six-carbon chain (hexane) is crucial for the ganglion-blocking activity of this compound [, ]. Variations in the length of this carbon chain can significantly impact its potency and selectivity for different ganglia.
Q8: What is known about the stability of this compound?
A9: While the provided research does not delve into specific stability studies, it's known that this compound is poorly absorbed orally, necessitating parenteral administration for optimal effects [, ]. This suggests potential limitations in its formulation for oral delivery.
Q9: What safety precautions should be considered when working with this compound?
A9: The provided research primarily focuses on the pharmacological aspects of this compound. While specific SHE regulations are not discussed, researchers should consult relevant safety data sheets and adhere to standard laboratory safety practices when handling this compound.
Q10: How is this compound absorbed and distributed in the body?
A11: this compound exhibits poor oral absorption [, ]. Intravenous or intramuscular administration is typically required for a more predictable and pronounced effect [, ]. Being a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier [].
Q11: What is the duration of action of this compound?
A12: The duration of action of this compound is relatively short, typically lasting for 4 hours after parenteral administration [].
Q12: Does the body develop tolerance to this compound?
A13: Yes, repeated administration of this compound can lead to tolerance, requiring escalating doses to achieve the same effect [, ].
Q13: Has this compound been studied in animal models of disease?
A14: Yes, several studies have used animal models to investigate the effects of this compound. For instance, it has been shown to improve survival rates in rat models of tourniquet shock []. It has also been used in studies investigating the role of the autonomic nervous system in various physiological processes in animals, including blood pressure regulation and respiratory responses to irritants [, , ].
Q14: What insights have been gained from clinical trials using this compound?
A15: Early clinical trials in the mid-20th century explored the use of this compound as a treatment for hypertension [, , , , ]. While it effectively lowered blood pressure in many patients, its use was often limited by side effects and the need for frequent parenteral administration [, , , ].
Q15: Are there any known mechanisms of resistance to this compound?
A15: The development of tolerance to this compound with repeated administration suggests potential for the development of resistance, although specific resistance mechanisms haven't been extensively studied in the provided research.
Q16: What are the potential side effects of this compound?
A17: This compound can cause a range of side effects, largely due to its non-selective blockade of autonomic ganglia. Common side effects include postural hypotension, leading to dizziness and fainting, dry mouth, constipation, visual disturbances, and difficulty urinating [, , , , , ].
Q17: What analytical techniques have been used to study the effects of this compound?
A18: Various physiological measurements have been employed to assess the effects of this compound in research. These include blood pressure monitoring [, , , , ], heart rate measurement [], and assessment of vascular resistance in specific tissues like the skin [, ].
Q18: What is the historical context of this compound in medical research?
A20: this compound played a significant role in the mid-20th century in understanding the autonomic nervous system and its role in blood pressure regulation []. It was one of the first effective drugs for treating hypertension, but its use declined with the advent of safer and more easily administered alternatives [, ].
Q19: How has research on this compound contributed to our understanding of physiology?
A21: Studies using this compound have been instrumental in elucidating the role of the autonomic nervous system in various physiological processes, including blood pressure control, temperature regulation, and gastrointestinal function [, , , ]. Its use in research has helped to clarify the distinct roles of sympathetic and parasympathetic pathways in these processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
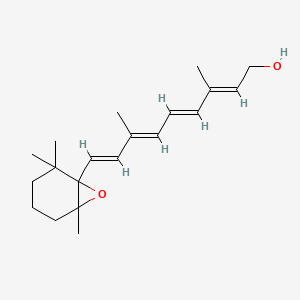
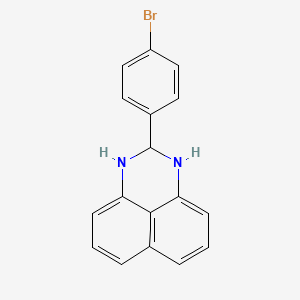
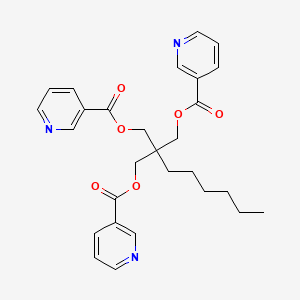

![(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B1673067.png)
![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
